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Introduction
Dimethyldioctadecylammonium bromide (DDAB) is a cationic lipid widely employed in the

formulation of liposomes for various biomedical applications, including drug delivery and gene

therapy.[1][2] The positive charge of DDAB facilitates interaction with negatively charged

molecules such as nucleic acids, making DDAB-containing liposomes effective non-viral

vectors.[1][3] Traditionally, methods like thin-film hydration have been used for liposome

preparation, but these techniques often suffer from batch-to-batch variability and are difficult to

scale up.[4][5] Microfluidics has emerged as a robust and reproducible method for the

synthesis of liposomes, offering precise control over particle size and distribution.[4][6][7] This

document provides detailed application notes and protocols for the synthesis of DDAB

liposomes using microfluidic technology.

Principle of Microfluidic Liposome Synthesis
Microfluidic systems for liposome synthesis typically employ a hydrodynamic focusing

technique.[7] In this process, a stream of lipids dissolved in an organic solvent (e.g., ethanol or

isopropanol) is rapidly mixed with an aqueous phase in a microchannel.[6][8] The controlled,

rapid mixing leads to nanoprecipitation of the lipids, promoting their self-assembly into

unilamellar vesicles with a narrow size distribution.[4][9] Key parameters influencing the final
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liposome characteristics include the flow rate ratio (FRR) of the aqueous to the organic phase,

the total flow rate (TFR), and the initial lipid concentration.[4][10]

Experimental Data Summary
The following tables summarize the influence of key microfluidic parameters on the

physicochemical properties of DDAB-containing liposomes, compiled from various studies.

Table 1: Effect of Lipid Concentration on DDAB:TDB Liposome Characteristics[4]

Initial Lipid
Concentration
(mg/mL)

Particle Size (nm) PDI Zeta Potential (mV)

0.3 ~120 ~0.25 N/A

1 ~250 ~0.28 +60

3 ~300 ~0.30 +65

6 ~320 ~0.32 +70

12 ~330 ~0.35 +72

24 ~350 ~0.40 +75

Microfluidic

parameters: TFR = 10

mL/min, FRR = 3:1

(Aqueous:Organic)

Table 2: Effect of Flow Rate Ratio (FRR) and Total Flow Rate (TFR) on DDAB:TDB Liposome

Size (nm)[4]
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FRR
(Aqueous:Organic)

TFR = 5 mL/min TFR = 10 mL/min TFR = 15 mL/min

1:1 ~400 ~350 ~300

3:1 ~250 ~200 ~180

5:1 ~150 ~120 ~100

Initial Lipid

Concentration: 22

mg/mL (20 mg/mL

DDAB, 2 mg/mL TDB)

Table 3: Physicochemical Properties of DDAB:TDB Liposomes with and without Antigen

Loading[4]

Formulation
Particle Size
(nm)

PDI
Zeta Potential
(mV)

Antigen
Loading (%)

DDAB:TDB (-Ag) ~120 ~0.2 +70 N/A

DDAB:TDB

(+Ag)
~140 ~0.25 +60 >90

Microfluidic

parameters: TFR

= 10 mL/min,

FRR = 5:1

(Aqueous:Organi

c)

Experimental Protocols
Materials

Dimethyldioctadecylammonium bromide (DDAB)

Trehalose 6,6'-dibehenate (TDB) (or other helper lipids like DOPE or Cholesterol)
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Ethanol or 2-Propanol (IPA), analytical grade

Aqueous buffer (e.g., 10 mM Tris buffer, pH 7.4 or Phosphate Buffered Saline, PBS)

Microfluidic synthesis platform (e.g., NanoAssemblr Benchtop)

Dialysis tubing (e.g., 12-14 kDa MWCO)

Dynamic Light Scattering (DLS) instrument for size and PDI measurement

Zeta potential analyzer

Protocol 1: Preparation of DDAB:TDB Liposomes
This protocol is based on the methodology described by Cordeiro et al. (2021).[4]

Preparation of Stock Solutions:

Prepare a stock solution of DDAB and TDB in 2-propanol (IPA). For example, to achieve a

final lipid concentration of 22 mg/mL with a 10:1 weight ratio of DDAB to TDB, dissolve

200 mg of DDAB and 20 mg of TDB in 10 mL of IPA.

Prepare the aqueous phase, for instance, 10 mM Tris buffer at pH 7.4.

Microfluidic Synthesis:

Set up the microfluidic system according to the manufacturer's instructions.

Load the lipid solution into the organic phase inlet and the aqueous buffer into the

aqueous phase inlet.

Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). For example, a TFR of

10 mL/min and an FRR of 3:1 (Aqueous:Organic) can be used.

Initiate the pumping of the solutions through the microfluidic cartridge to induce liposome

formation.

Collect the resulting liposome suspension from the outlet.
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Purification:

To remove the organic solvent, dialyze the collected liposome suspension against the

aqueous buffer. For example, use a 12-14 kDa MWCO dialysis tubing and dialyze

overnight at 4°C with several buffer changes.

Characterization:

Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) of the

purified liposomes using Dynamic Light Scattering (DLS).

Determine the zeta potential to assess the surface charge of the liposomes.

Protocol 2: General Protocol for DDAB-based Liposome
Formulation
This protocol provides a more general workflow adaptable for different DDAB-based

formulations.

Lipid Film Hydration (for comparison):

Dissolve DDAB and any helper lipids (e.g., DOPE, Cholesterol) in a suitable organic

solvent (e.g., chloroform).

Evaporate the solvent under reduced pressure to form a thin lipid film.

Hydrate the film with an aqueous buffer at a temperature above the lipid phase transition

temperature (e.g., 60°C for DDAB) to form multilamellar vesicles (MLVs).[4]

Microfluidic Synthesis:

Dissolve the lipid components (e.g., DDAB and a neutral lipid in a desired molar ratio) in

ethanol.

Prepare the aqueous phase (e.g., PBS).

Inject the lipid-ethanol solution and the aqueous phase into the microfluidic device at a

defined TFR and FRR.
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Collect the liposome suspension.

Downstream Processing:

The collected sample can be concentrated or purified as needed, for example, by dialysis

or tangential flow filtration to remove the organic solvent and non-encapsulated material.

Analysis:

Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency (if

applicable).
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Caption: Workflow for DDAB liposome synthesis using microfluidics.
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Caption: Key parameters influencing DDAB liposome characteristics.

Applications
DDAB-containing liposomes synthesized via microfluidics are suitable for a range of

applications in research and drug development:

Gene Delivery: The cationic nature of DDAB facilitates the complexation and delivery of

nucleic acids (e.g., plasmid DNA, siRNA) to cells.[1][11]

Vaccine Adjuvants: Cationic liposomes like those containing DDAB can act as potent

adjuvants, enhancing the immune response to co-administered antigens.[4][5]

Drug Delivery: These liposomes can encapsulate and deliver therapeutic agents, potentially

improving their solubility, stability, and pharmacokinetic profile.

Conclusion
The microfluidic synthesis of DDAB liposomes offers a highly controlled and reproducible

method for producing nanoparticles with tunable physicochemical properties. By carefully

selecting parameters such as the flow rate ratio, total flow rate, and lipid concentration,

researchers can tailor the liposome characteristics to meet the specific demands of their
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application, from gene delivery to vaccine development. The protocols and data presented here

provide a foundation for the successful implementation of this advanced manufacturing

technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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